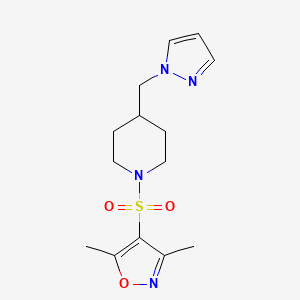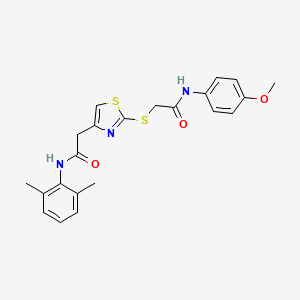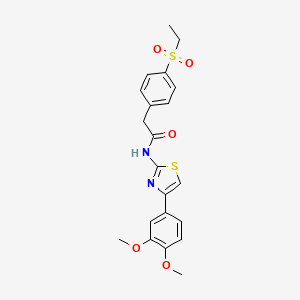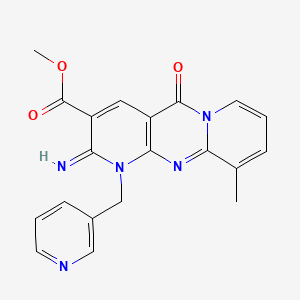![molecular formula C23H18N6O6 B2499554 (2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone CAS No. 313275-52-4](/img/structure/B2499554.png)
(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone, is a complex organic molecule that appears to be related to the field of organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do offer insights into similar compounds and the methodologies that could be applied to its study.
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed . Similarly, the synthesis of (2,4-dinitrophenyl)(phenyl)methanone was optimized from toluene, indicating that the compound of interest might also be synthesized from aromatic precursors using optimized reaction conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques and single crystal X-ray diffraction studies . These methods could be applied to determine the structure of the compound . The related compounds exhibit interesting conformational features such as chair conformations and distorted tetrahedral geometries around certain atoms .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve intermolecular interactions, which are crucial for the stability and reactivity of the molecules. These interactions include hydrogen bonds, halogen bonds, and π-π interactions, which could also be relevant to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be studied using techniques like thermogravimetric analysis, which provides information on the thermal stability of the compound . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which also help in identifying reactive sites on the molecular surface . The purity and confirmation of the synthesized compounds are typically assessed using NMR, IR, MS, and elemental analysis, with additional verification by HPLC/MSD .
Applications De Recherche Scientifique
Environmental Detection and Analysis
Benzotriazoles, including compounds similar to (2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone, are widely used in various industries. Their environmental presence, particularly in sediments and sewage sludge, has been studied due to their potential estrogenic activity. Advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for their detection and analysis (Zhang et al., 2011).
Photodecomposition Studies
The photodecomposition of tris(benzotriazol-1-yl)methane, a compound related to the target molecule, has been studied to understand its chemical behavior under light exposure. Such studies are crucial in understanding the stability and reactivity of benzotriazole derivatives (Androsov & Neckers, 2007).
Potential as Estrogen Receptor Modulators
Research has been conducted on derivatives of dinitrophenylhydrazones, which are structurally related to the target compound. These derivatives have been evaluated for their potential as estrogen receptor modulators, showing significant biological activity, including anti-implantation and anticancer properties (Pandey et al., 2002).
Synthesis and Characterization
The efficient synthesis and characterization of similar compounds, such as (2,4-dinitrophenyl)(phenyl)methanone, have been optimized, indicating the importance of these compounds in various scientific applications. Techniques like NMR and IR spectroscopy, mass spectrometry, and HPLC/MSD are utilized for this purpose (Jiang Ri-shan, 2009).
Antioxidant and Antimicrobial Activities
Studies on benzotriazole derivatives, such as (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, have been conducted to evaluate their antioxidant and antimicrobial activities. These studies help in understanding the therapeutic potential of these compounds (Bassyouni et al., 2012).
Density Functional Theory (DFT) and Docking Studies
DFT calculations and docking studies have been performed on similar compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone. These studies provide insights into the molecular structure, stability, and potential biological interactions of these compounds (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
(2,4-dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O6/c1-13-10-14(2)21(15(3)11-13)22-24-35-29-25(22)18-6-4-5-7-19(18)26(29)23(30)17-9-8-16(27(31)32)12-20(17)28(33)34/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZXQQKUIICAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)


![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)
![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2499486.png)
![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)

